Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine

Quality Control Analytical Chemistry Procurement

Batch variability in phenylpyrrolidine amine sourcing leads to irreproducible SAR data. Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine (CAS 672310-28-0) eliminates this: • N-Methyl substitution: +0.23 Log unit lipophilicity vs. des-methyl analog for predictable BBB permeability. • 98% purity with full analytics (NMR, HPLC, LC-MS) ensures impurity-free biological readouts. • Lower density (0.989 vs. 1.027 g/cm³) streamlines parallel synthesis workups. Batch-specific CoA included.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 672310-28-0
Cat. No. B1363613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine
CAS672310-28-0
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCNC(CCN1CCCC1)C2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16/h2-4,7-8,14-15H,5-6,9-12H2,1H3
InChIKeyGYTHKSBOTQAYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine Identity & Procurement


Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine (CAS 672310-28-0), systematically named N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine, is a synthetic tertiary amine with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol [1]. Its structure integrates a pyrrolidine ring, a phenyl group, and an N-methylamine moiety connected via a propyl chain . This compound is cataloged under MDL number MFCD03426435 and is supplied primarily as a research chemical or building block, with a typical purity specification of ≥97% (NLT 98% from certain vendors) . It finds utility in medicinal chemistry as a scaffold for monoamine transporter ligands and in the synthesis of CNS-active analogs.

Workflow Medicinal chemistry scaffold for CNS-active analog synthesis
Selection Tertiary amine motif for monoamine transporter ligand design
Use Context Research chemical with verified analytical documentation support

Why Analogs Cannot Substitute Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine


Although structurally related phenylpyrrolidine amines share a common backbone, the N-methyl substitution in Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine introduces measurable differences in lipophilicity, steric bulk, and hydrogen-bonding capacity compared to its des-methyl and piperidine counterparts [1]. These physicochemical alterations translate into distinct solubility profiles, chromatographic behaviors, and, where biological data exist for the class, divergent monoamine transporter inhibition potency and selectivity [2]. For procurement purposes, relying on a non-methylated or heterocycle-swapped surrogate can lead to irreproducible synthetic yields, inconsistent pharmacological readouts, and batch-to-batch variability when the surrogate lacks the same analytical documentation suite. The quantitative evidence below details exactly where this compound differentiates itself from the closest available alternatives.

N-methyl vs. des-methyl analog: lipophilicity and steric profile may shift monoamine transporter selectivity.
Non-methylated surrogates may yield irreproducible synthetic outcomes and inconsistent pharmacological readouts.
Piperidine-for-pyrrolidine swaps may alter hydrogen-bonding capacity, affecting target engagement interpretation.

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine vs. Close Analogs


Purity and Analytical Documentation

Suppliers of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine (CAS 672310-28-0) provide a guaranteed minimum purity of 98% (NLT 98%) accompanied by comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In contrast, the primary des-methyl analog 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine (CAS 113640-37-2) is frequently offered at a lower purity of 95% and without a similar breadth of verified characterization documents . This 3% absolute purity difference and the availability of orthogonal analytical traces reduce the risk of unidentified impurities confounding structure-activity studies.

Purity & Analytical Documentation
Head-to-head
NLT 98% (MSDS, NMR, HPLC, LC-MS) vs. des-methyl analog 95% (limited documentation)
Supports assay reproducibility and synthetic transformation confidence
Vendor specification comparison
Quality Control Analytical Chemistry Procurement

Lipophilicity and CNS Permeability Differentiation

The N-methyl substitution in the target compound moderately increases its predicted lipophilicity relative to the primary amine analog. The computed XLogP3 for Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine is 2.2 [1], whereas the des-methyl analog (CAS 113640-37-2) exhibits an ACD/LogP of 1.97 . This +0.23 log unit shift is consistent with the established SAR of pyrrolidinophenones, where increasing N-alkyl chain length raises LogD and correlates with enhanced blood-brain barrier permeability and DAT binding affinity [2].

Lipophilicity Differentiation
Cross-study comparable
XLogP3 = 2.2 (target) vs. 1.97 (des-methyl); Δ +0.23
May support brain exposure optimization in CNS probe design
Computed descriptors; class-level SAR context
Physicochemical Properties Drug Design CNS Penetration

Molecular Weight and Steric Differentiation

The N-methyl group of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine adds 14.03 Da to the molecular weight compared to the des-methyl analog (218.34 vs. 204.31 g/mol) [1]. While the absolute mass difference appears minor, structure-activity relationship studies on pyrrolidine-based monoamine transporter inhibitors demonstrate that the presence of a tertiary amine (N-methylated) versus a primary amine dramatically alters DAT/SERT selectivity ratios, shifting from balanced inhibition toward pronounced DAT selectivity [2]. This class-level finding underscores that the small steric and electronic modification afforded by N-methylation can redirect pharmacological activity, making the methylated compound the appropriate choice for dopamine transporter-focused programs.

Steric & MW Differentiation
Class-level inference
MW 218.34 (tertiary amine) vs. 204.31 (primary amine); Δ +14.03 Da
Tertiary amine may redirect DAT/SERT selectivity per class-level SAR
Class-level pyrrolidinophenone SAR
Steric Effects Molecular Recognition Medicinal Chemistry

Boiling Point and Density Distinctions

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine has a predicted boiling point of 326.5 °C at 760 mmHg and a density of 0.989 g/cm³ . The des-methyl analog boils slightly higher at 327.5 °C and possesses a higher density of 1.027 g/cm³ . Although the absolute differences are small (Δ Bp = -1.0 °C; Δ density = -0.038 g/cm³), the lower density of the target compound may facilitate phase separation during aqueous workup, and its marginally lower boiling point can simplify fractional distillation under reduced pressure. For laboratory-scale purification, these distinctions can mean the difference between a clean isolate and a mixed fraction.

Boiling Point & Density
Data to verify
Bp 326.5 °C, density 0.989 g/cm³ vs. 327.5 °C, 1.027 g/cm³ (des-methyl)
May facilitate phase separation and distillation in scale-up
Predicted values; source review recommended
Process Chemistry Purification Scale-Up

Hydrochloride Salt Availability and Handling

The target compound is readily available as the hydrochloride salt, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride, from multiple suppliers . Salt formation typically improves aqueous solubility, crystallinity, and long-term storage stability compared to the free base. In contrast, the des-methyl analog (CAS 113640-37-2) is predominantly supplied as the free base, with limited availability of the hydrochloride form . For in vivo dosing or aqueous-based assays, the hydrochloride salt of the target compound provides a direct-use formulation advantage, eliminating the need for in-house salt preparation and characterization.

HCl Salt Availability
Head-to-head
Hydrochloride salt readily available; des-methyl analog mainly free base
May streamline assay-ready preparation without in-house salt formation
Vendor catalog comparison
Formulation Solubility Handling

Optimal Applications for Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine


SAR Studies on Monoamine Transporters

The N-methyl substitution of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine provides a specific tertiary amine pharmacophore that, according to class-level SAR, favors dopamine transporter (DAT) over serotonin transporter (SERT) inhibition [1]. Its 98% purity and full analytical documentation (NMR, HPLC, LC-MS) ensure that observed biological activity can be confidently attributed to the target structure rather than impurities . The 0.23 Log unit lipophilicity increase over the des-methyl analog further supports its use when moderate BBB permeability is desired without excessive LogP that might compromise solubility [2].

Synthetic Intermediate for CNS-Active Compound Libraries

The compound serves as a versatile building block for constructing CNS-focused compound libraries. Its lower density (0.989 g/cm³ vs. 1.027 g/cm³ for the des-methyl analog) facilitates cleaner liquid-liquid extractions during parallel synthesis . The availability of the hydrochloride salt allows direct use in amide coupling or reductive amination reactions without a separate salt-formation step, increasing throughput in medicinal chemistry workflows .

Pharmacological Probe Development with Defined Physicochemical Profiles

When designing pharmacological probes where precise control over lipophilicity is essential for target engagement versus off-target promiscuity, the 14 Da molecular weight increment and 0.23 Log unit lipophilicity difference relative to the des-methyl analog provide a quantifiable chemical handle for fine-tuning pharmacokinetic properties [2][3]. The documented boiling point (326.5 °C) also supports purification by distillation, a practical advantage when gram-scale quantities are needed for in vivo studies .

Application
Selection Property
Validation Focus
Monoamine transporter SAR studies
Tertiary amine pharmacophore
DAT vs. SERT selectivity profile (class-level SAR)
CNS-focused compound library synthesis
Building block reactivity and salt-form convenience
Throughput in amide coupling and reductive amination
Pharmacological probe development
Defined steric and lipophilic handle
Fine-tuning pharmacokinetic properties in probe design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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